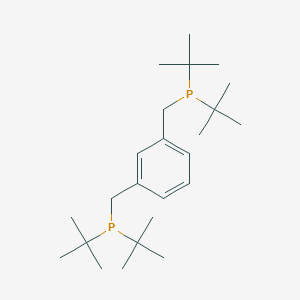

1,3-Bis((di-tert-butylphosphino)methyl)benzene

Beschreibung

1,3-Bis((di-tert-butylphosphino)methyl)benzene (CAS: 149968-36-5) is a bidentate phosphine ligand featuring two di-tert-butylphosphine groups attached to a benzene ring at the 1,3-positions via methyl linkers. Its molecular formula is C₂₄H₄₄P₂, with a molecular weight of 394.55 g/mol . This ligand is characterized by its high steric bulk due to the tert-butyl substituents, which influence its coordination behavior and catalytic applications. It is commonly used in organometallic chemistry to stabilize metal centers in cross-coupling reactions, hydrogenation, and C–H activation processes .

Eigenschaften

IUPAC Name |

ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-14-13-15-20(16-19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLHPVUKSKTUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400537 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149968-36-5 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3-Phenylenebis(methylene)]bis[bis(2-methyl-2-propanyl)phosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Comparative Analysis of Synthetic Conditions

| Parameter | Laboratory-Scale Optimization | Industrial-Scale Adaptation |

|---|---|---|

| Temperature | 25–60°C | 50–80°C (accelerated kinetics) |

| Solvent | THF | Toluene (higher boiling point) |

| Base | NaH | t-BuOK (easier handling) |

| Reaction Time | 24–48 hours | 8–12 hours (continuous flow) |

| Yield | 60–75% | 70–85% (optimized workup) |

Critical Findings :

-

Solvent Choice : Toluene improves scalability due to its higher boiling point, enabling reflux conditions without solvent degradation.

-

Base Selection : Potassium tert-butoxide reduces side reactions compared to NaH, particularly at elevated temperatures.

-

Catalytic Acceleration : Trace amounts of iodide salts (e.g., KI) enhance reaction rates by facilitating bromide displacement.

Purification and Characterization

Purification Methods :

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent removes unreacted phosphine and brominated byproducts.

-

Recrystallization : Dissolution in hot hexane followed by slow cooling yields crystalline product (>95% purity).

Characterization Techniques :

-

³¹P NMR : A singlet at δ ≈ –15 ppm confirms the absence of oxidized phosphine species.

-

¹H NMR : Methylenic protons adjacent to phosphorus resonate as a multiplet at δ 2.5–3.0 ppm.

-

X-ray Crystallography : Confirms the 1,3-substitution pattern and tert-butyl group geometry.

Industrial Production Strategies

Large-scale synthesis employs continuous flow reactors to mitigate hazards associated with exothermic deprotonation steps. Key adaptations include:

-

In-line Quenching : Automated addition of aqueous NH₄Cl minimizes manual handling of reactive intermediates.

-

Solvent Recovery : Toluene is distilled and recycled, reducing waste generation.

-

Quality Control : In-process NMR monitoring ensures consistent ligand purity for catalytic applications.

Alternative Synthetic Approaches

Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between 1,3-bis(chloromethyl)benzene and tert-butylphosphine borane adducts has been explored, though yields remain suboptimal (40–50%).

Phosphine Oxide Reduction

Reduction of 1,3-bis((di-tert-butylphosphinyl)methyl)benzene with silanes (e.g., PhSiH₃) offers a two-step route but introduces handling challenges for pyrophoric reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Bis((di-tert-butylphosphino)methyl)benzene undergoes various types of reactions, including:

Substitution Reactions: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Coordination Reactions: It forms stable coordination complexes with metal ions such as copper, nickel, and palladium.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and bases such as sodium hydride.

Coordination Reactions: Metal salts and solvents like dichloromethane are commonly used.

Major Products:

Substitution Reactions: The major products are typically derivatives of the original compound with different functional groups attached.

Coordination Reactions: The major products are metal-ligand complexes that can be used in various catalytic processes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,3-Bis((di-tert-butylphosphino)methyl)benzene serves as a robust ligand in various coupling reactions, enhancing the efficiency and selectivity of chemical transformations. Notable applications include:

- Coupling Reactions : It is extensively used in:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

- Buchwald-Hartwig Coupling

- Stille Coupling

These reactions are pivotal for the formation of carbon-carbon bonds, crucial in synthesizing complex organic molecules .

Catalysis

The compound acts as a catalyst in several chemical processes, particularly:

- Ester and Amide Hydrolysis : Facilitates the hydrolysis of esters and amides, which is essential in organic synthesis.

- Nitrile Reduction : It promotes the reduction of nitriles to amines, showcasing its utility in functional group transformations.

- Metal Complex Formation : As a pincer ligand, it stabilizes transition metal centers, enhancing catalytic activity in various reactions .

Coordination Chemistry

This compound is known for forming stable coordination complexes with various metal ions such as palladium (Pd), nickel (Ni), and copper (Cu). These complexes are vital for:

- Catalytic Processes : They facilitate numerous catalytic reactions due to their robust nature and ability to stabilize metal centers.

- Research Applications : Used in studies involving coordination polymers and materials science .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura, Heck, Sonogashira | Enhanced efficiency and selectivity |

| Catalysis | Ester/Amide hydrolysis, nitrile reduction | Versatile catalytic properties |

| Coordination Chemistry | Formation of metal-ligand complexes | Stability and reactivity |

Case Study 1: Palladium-Catalyzed Reactions

In a study focusing on palladium-catalyzed methoxycarbonylation of ethylene using this compound as a ligand, researchers achieved an impressive yield of 83% with high regioselectivity. This demonstrates the compound's effectiveness in facilitating complex transformations under mild conditions .

Case Study 2: Dinitrogen-Bridged Dimolybdenum Complexes

Recent research has highlighted the use of dinitrogen-bridged dimolybdenum complexes that incorporate pincer ligands like Bis-P. These complexes exhibited remarkable catalytic activity for nitrogen fixation processes, underscoring the compound's potential in advancing sustainable chemical practices .

Wirkmechanismus

The mechanism of action of 1,3-Bis((di-tert-butylphosphino)methyl)benzene depends on its application:

In Organic Synthesis: It acts as a ligand, forming complexes with metal ions to facilitate reactions.

In Catalysis: It operates as a catalyst, increasing the reaction rate by stabilizing transition states.

In Coordination Chemistry: It establishes stable complexes with metal ions, enabling a wide range of reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Properties

Key Observations :

- Backbone Rigidity: The benzene backbone in this compound provides rigidity compared to the flexible ethane chain in dppe, enabling precise control over metal coordination geometry .

- Steric Effects : The tert-butyl groups in the target compound and DFB create a highly hindered environment, preventing unwanted side reactions in catalysis. In contrast, dppbz and dppe have smaller phenyl substituents, limiting their ability to stabilize low-coordinate metal centers .

- Electronic Donation: Di-tert-butylphosphine groups are stronger electron donors than diphenylphosphine, enhancing metal-ligand bond strength and catalytic activity in electron-demanding reactions .

Table 2: Catalytic Performance Comparison

Key Insights :

- The target ligand’s 1,3-substitution on benzene enables a wider bite angle (~120°) compared to dppbz (~90°), optimizing metal coordination for reactions requiring larger geometries, such as C–H activation .

- In hydrogenation, DFB’s ferrocene backbone provides redox-active properties, whereas the target compound’s benzene backbone offers thermal stability .

Commercial Availability and Cost

Table 4: Pricing and Suppliers

| Compound | Purity | Quantity | Price (USD) | Supplier |

|---|---|---|---|---|

| This compound | 95–98% | 1 g | ~$50 | Ereztech, Shanghai Xianghui |

| dppbz | 97% | 1 g | ~$40 | Fluorine Notes |

| DFB | 98% | 100 mg | ~$200 | ChangChem |

Cost Drivers : The target compound’s higher cost compared to dppbz reflects the synthetic complexity of introducing tert-butyl groups and 1,3-substitution .

Biologische Aktivität

1,3-Bis((di-tert-butylphosphino)methyl)benzene, commonly referred to as a PCP pincer ligand, is an organophosphorus compound with significant applications in coordination chemistry and catalysis. Its unique structure allows it to stabilize transition metal centers, making it valuable in various synthetic processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₂₄H₄₄P₂

- Molecular Weight : 394.55 g/mol

- Appearance : White to light brown powder

- Purity : ≥99%

This compound acts primarily as a ligand in catalytic reactions. Its dual phosphine groups facilitate strong coordination with metal centers, enhancing catalytic efficiency. The biological implications of this compound are largely tied to its role in catalyzing reactions that can influence metabolic pathways.

Target Interactions

The compound has been investigated for its interactions with various biological molecules, particularly in the context of:

- Catalytic Processes : It enhances reaction rates in palladium-catalyzed transformations, which can include metabolic pathways relevant to drug metabolism and synthesis.

- Cellular Effects : Studies suggest that compounds like this compound may influence lipid metabolism and other biochemical pathways through their catalytic activities.

Study 1: Catalysis and Metabolic Influence

A study highlighted the use of this compound in palladium-catalyzed reactions that affect lipid metabolism in adipocytes. The activation of AMP-activated protein kinase (AMPK) was noted as a significant pathway influenced by this compound, leading to decreased lipid accumulation during nutrient starvation.

Study 2: Coordination Chemistry Applications

Research has shown that this compound is effective in stabilizing palladium complexes used for various coupling reactions (e.g., Suzuki-Miyaura coupling). These reactions are crucial for synthesizing biologically active compounds and materials .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| 1,2-Bis(di-tert-butylphosphinomethyl)benzene | Bidentate ligand | Catalysis in carbonylation reactions |

| 1,3-Bis(di-tert-butylphosphinomethyl)benzene | Pincer ligand | Stabilization of metal complexes |

| 2,6-Bis(di-tert-butylphosphinomethyl)pyridine | Pincer ligand | Coordination chemistry and catalysis |

Safety and Handling

Due to its chemical nature, this compound should be handled with care. Protective gear is recommended to avoid skin and eye irritation. Although not classified as hazardous material, proper storage conditions should be maintained to ensure stability.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1,3-Bis((di-tert-butylphosphino)methyl)benzene?

The synthesis typically involves palladium-catalyzed coupling or phosphine substitution reactions. For example, aryl halides can react with di-tert-butylphosphine under inert conditions using catalysts like mesitylcopper(I) or methanesulfonic acid in solvents such as 1,4-dioxane or tetrahydrofuran . Characterization requires multinuclear NMR (³¹P, ¹H, ¹³C) to confirm ligand coordination and purity. X-ray crystallography is critical for structural validation, as steric bulk from tert-butyl groups influences ligand geometry . Mass spectrometry and elemental analysis further verify molecular weight and composition.

Q. What are the primary applications of this ligand in catalysis?

This ligand is widely used in palladium-catalyzed carbonylation and alkoxycarbonylation reactions. For instance, it facilitates the isomerizing alkoxycarbonylation of methyl oleate to produce α,ω-diesters under conditions of 20 bar CO and 90°C, achieving high regioselectivity . Its strong electron-donating and sterically bulky tert-butyl groups stabilize low-coordination Pd intermediates, enhancing catalytic turnover .

Q. How should researchers handle and store this ligand to ensure stability?

The ligand is air- and moisture-sensitive. Storage under inert argon or nitrogen atmospheres at –20°C is recommended to prevent oxidation of phosphine groups . Avoid prolonged exposure to light, as degradation can generate hazardous byproducts. Use Schlenk-line techniques for transfer and ensure gloveboxes are rigorously purged.

Advanced Research Questions

Q. How does the ligand’s electronic and steric profile influence catalytic mechanisms?

The tert-butyl groups create a rigid, bulky environment that restricts coordination geometries, favoring monodentate or κ¹-P binding in Pd complexes. This steric hindrance suppresses undesired side reactions (e.g., β-hydride elimination) in alkoxycarbonylation . Electron donation from phosphorus enhances metal center nucleophilicity, critical for oxidative addition steps. Comparative studies with less bulky ligands (e.g., 1,2-bis(diphenylphosphino)benzene) show lower catalytic efficiency due to weaker steric protection .

Q. What experimental strategies address contradictions in reaction outcomes with this ligand?

Discrepancies in catalytic activity may arise from trace oxygen or solvent impurities. Rigorous purification of solvents (e.g., degassing with freeze-pump-thaw cycles) and pre-treatment of Pd precursors (e.g., [(dtbpx)Pd(OTf)₂]) are essential . When isolating intermediates like hydride complexes proves challenging (as seen in 1,2-DTBPMB studies), substitute ligands (e.g., 1,3-bis(di-tert-butylphosphino)propane) can be used for mechanistic parallels .

Q. How does the ligand perform under extreme reaction conditions (e.g., high temperature/pressure)?

At 90°C and 20 bar CO, the ligand maintains stability due to robust tert-butyl groups, enabling prolonged reaction times (120+ hours) without decomposition . However, in strongly acidic media, phosphine oxidation to phosphine oxide can occur. Testing ligand stability via cyclic voltammetry or in situ IR spectroscopy under reaction-like conditions is advised .

Q. What are the challenges in synthesizing derivatives of this ligand for tailored catalysis?

Modifying the benzene backbone or phosphine substituents risks destabilizing the Pd complex. For example, replacing tert-butyl with cyclohexyl groups reduces steric bulk, leading to lower regioselectivity in carbonylation . Computational modeling (DFT) helps predict substituent effects on metal-ligand bond strength and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.